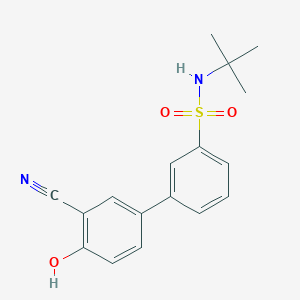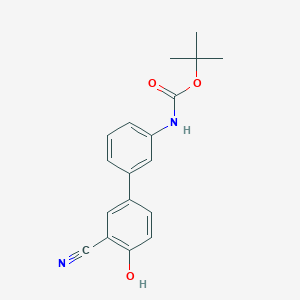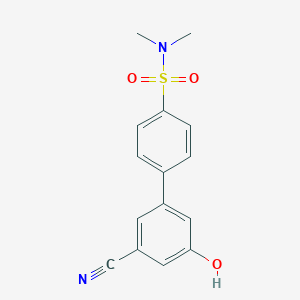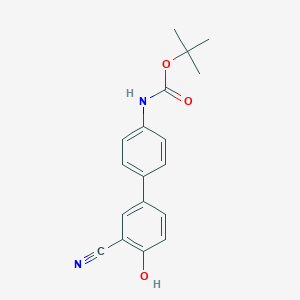
4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (also known as 4-t-Butylsulfamoylphenyl-2-cyanophenol or BSPC) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water. BSPC is a useful reagent for chemical synthesis and has been used in a wide range of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
BSPC has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and in the development of new drugs. BSPC has also been used in studies of the structure and function of DNA, RNA, and proteins. In addition, BSPC has been used in studies of cell signaling pathways, cell proliferation, and apoptosis.
Wirkmechanismus
BSPC acts as a reversible inhibitor of enzymes involved in the metabolism of nucleic acids and proteins. It binds to the active site of the enzyme, blocking its activity. This inhibition is reversible, meaning that the enzyme can be reactivated by removing the BSPC molecule. BSPC has also been shown to inhibit the activity of certain transporters, such as the sodium-dependent phosphate transporter.
Biochemical and Physiological Effects
BSPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids and proteins, as well as transporters involved in the transport of ions and nutrients. In addition, BSPC has been shown to have anti-inflammatory and anti-apoptotic effects, as well as to modulate the activity of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
BSPC has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. In addition, it is a relatively stable compound, and it has a low toxicity. However, BSPC has a number of limitations. It is insoluble in water, so it must be dissolved in a suitable solvent prior to use. In addition, its inhibition of enzymes is reversible, so it must be used in combination with other reagents in order to produce a lasting effect.
Zukünftige Richtungen
There are a number of potential future directions for research involving BSPC. These include further studies of its mechanism of action and its effects on proteins, nucleic acids, and other molecules. In addition, further studies of its effects on cell signaling pathways and cell proliferation are needed. Finally, further research into its potential therapeutic applications, such as its anti-inflammatory and anti-apoptotic effects, is needed.
Synthesemethoden
BSPC can be synthesized by a number of methods. The most commonly used method is a two-step process involving the reaction of 3-t-butylsulfamoylphenol with cyanogen bromide in the presence of a base. The reaction is typically conducted in an aqueous solution at room temperature. This method yields BSPC in 95% purity.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-(3-cyano-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-6-4-5-12(10-15)13-7-8-16(20)14(9-13)11-18/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVZMWMRHWCCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)



![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)


![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)